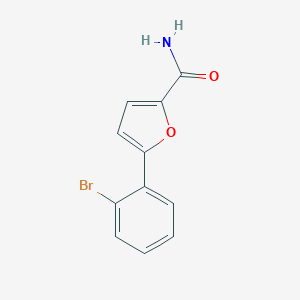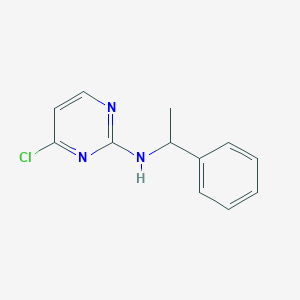
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-pyrimidinyl)-N-(1-phenylethyl)amine, commonly known as CPEA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. CPEA belongs to the class of arylalkylamines and has a molecular weight of 250.77 g/mol.
作用机制
CPEA acts as a substrate for monoamine transporters, including serotonin, dopamine, and norepinephrine transporters. Once inside the cell, CPEA inhibits the reuptake of these neurotransmitters, leading to an increase in their extracellular levels. This mechanism of action is similar to that of commonly used antidepressants such as selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs).
Biochemical and Physiological Effects
CPEA has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter levels, the enhancement of synaptic transmission, and the activation of intracellular signaling pathways. CPEA has also been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
CPEA has several advantages for use in lab experiments, including its high potency and selectivity towards monoamine transporters, its ability to cross the blood-brain barrier, and its well-defined mechanism of action. However, CPEA also has some limitations, including its potential toxicity and the need for specialized equipment and expertise for its synthesis and handling.
未来方向
There are several future directions for the study of CPEA, including the development of new CPEA analogs with improved pharmacological properties, the investigation of its potential use as a therapeutic agent for other psychiatric disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the use of CPEA in combination with other drugs or therapies may lead to improved treatment outcomes for various conditions.
合成方法
CPEA can be synthesized using various methods, including the reduction of 4-chloro-2-nitropyrimidine with sodium borohydride followed by the reaction with 1-phenylethylamine. Another method involves the reaction of 4-chloro-2,6-diaminopyrimidine with 1-phenylethylamine in the presence of a catalyst.
科学研究应用
CPEA has been extensively studied for its potential applications in various fields, including neuroscience, medicinal chemistry, and drug discovery. In neuroscience, CPEA has been shown to modulate the activity of monoamine transporters, which play a crucial role in the regulation of neurotransmitter levels. CPEA has also been investigated for its potential use as a therapeutic agent for the treatment of depression, anxiety, and other psychiatric disorders.
In medicinal chemistry, CPEA has been used as a lead compound for the development of new drugs targeting monoamine transporters. CPEA analogs have been synthesized and evaluated for their binding affinity and selectivity towards different transporter subtypes. These studies have led to the discovery of several new compounds with improved pharmacological properties.
属性
分子式 |
C12H12ClN3 |
|---|---|
分子量 |
233.69 g/mol |
IUPAC 名称 |
4-chloro-N-(1-phenylethyl)pyrimidin-2-amine |
InChI |
InChI=1S/C12H12ClN3/c1-9(10-5-3-2-4-6-10)15-12-14-8-7-11(13)16-12/h2-9H,1H3,(H,14,15,16) |
InChI 键 |
DDEUEAYOTPLDPU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=N2)Cl |
规范 SMILES |
CC(C1=CC=CC=C1)NC2=NC=CC(=N2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Cyano-2-[(4-ethoxyphenyl)hydrazono]acetamide](/img/structure/B224113.png)
![Anilino[2-(benzyloxy)phenyl]acetonitrile](/img/structure/B224116.png)
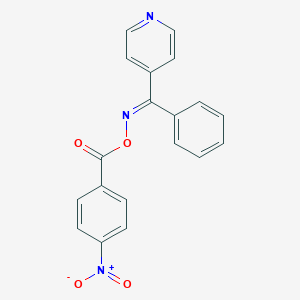
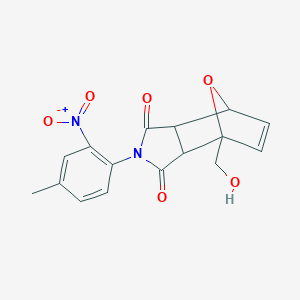
![2-benzamido-N-[4-[(2-benzamidobenzoyl)amino]butyl]benzamide](/img/structure/B224121.png)
![4-{4-[(Hexyloxy)carbonyl]anilino}-3,5-bisnitrobenzoic acid](/img/structure/B224123.png)
![4-methoxy-N-[(3-{[(2-methylphenyl)carbonyl]amino}phenyl)carbamothioyl]-3-nitrobenzamide](/img/structure/B224124.png)
![N-[(4-acetylphenyl)carbamothioyl]propanamide](/img/structure/B224126.png)
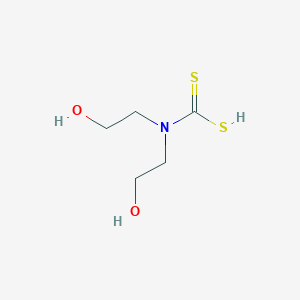

![2,9-Dioxa-17-azapentacyclo[8.7.3.01,10.03,8.011,16]icosa-3,5,7,11,13,15-hexaene](/img/structure/B224143.png)

